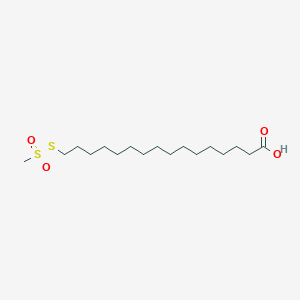

16-Methanethiosulfonyl Hexadecanoic Acid

Description

16-Methanethiosulfonyl Hexadecanoic Acid (CAS: 887406-81-7) is a sulfhydryl-reactive cross-linking reagent with the molecular formula C₁₇H₃₄O₄S₂ and a molecular weight of 366.58 g/mol . Its structure features a 16-carbon fatty acid chain modified with a methanethiosulfonyl (-S-SO₂-CH₃) group at the terminal position, enabling selective thiol-disulfide exchange reactions. This compound is primarily used in biochemical research for protein and peptide modification, membrane studies, and structural analysis due to its ability to form disulfide bonds with cysteine residues .

Key physicochemical properties include:

Properties

IUPAC Name |

16-methylsulfonylsulfanylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUDPJEVIDJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404452 | |

| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-81-7 | |

| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

16-Methanethiosulfonyl Hexadecanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfhydryl group.

Substitution: The compound can participate in substitution reactions, where the methanethiosulfonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Protein Modification

MTSHA is primarily utilized for the modification of proteins. The methanethiosulfonyl group allows for selective labeling and cross-linking of thiol-containing amino acids (cysteines) in proteins. This property is particularly useful in:

- Studying Protein Interactions : By labeling specific cysteine residues, researchers can track protein interactions and conformational changes in real-time.

- Developing Bioconjugates : MTSHA can be used to create bioconjugates for therapeutic applications, enhancing the stability and efficacy of drugs.

Drug Delivery Systems

The hydrophobic nature of MTSHA makes it suitable for formulating drug delivery systems. Its ability to form micelles or liposomes can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Targeted Delivery : MTSHA-modified carriers can be designed to release drugs in response to specific stimuli (e.g., pH changes), enhancing therapeutic outcomes.

Surface Functionalization

MTSHA is used to modify surfaces of materials, particularly in creating bioactive surfaces for implants and medical devices. The incorporation of thiol groups onto surfaces allows for:

- Improved Biocompatibility : By promoting protein adsorption, MTSHA-treated surfaces can enhance cell adhesion and proliferation.

- Antimicrobial Properties : MTSHA-modified surfaces can exhibit antimicrobial activity, reducing the risk of infections associated with implants.

Protein Interaction Studies

A study demonstrated the use of MTSHA to investigate protein-protein interactions in cellular environments. By tagging specific cysteine residues, researchers were able to visualize dynamic changes in protein complexes using fluorescence microscopy.

Drug Delivery Research

In another case study, MTSHA was employed to develop a liposomal formulation for a poorly soluble anticancer drug. The results showed a significant increase in drug uptake by cancer cells compared to conventional formulations, highlighting the potential of MTSHA in enhancing therapeutic efficacy.

Data Summary Table

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Biochemistry | Protein interaction studies | Enhanced tracking of protein dynamics |

| Biochemistry | Drug delivery systems | Improved solubility and bioavailability |

| Material Science | Surface functionalization | Increased biocompatibility |

| Material Science | Antimicrobial surfaces | Reduced infection rates |

Mechanism of Action

The mechanism of action of 16-Methanethiosulfonyl Hexadecanoic Acid involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking capability allows it to modify protein structures and interactions, making it a valuable tool in proteomics research. The molecular targets and pathways involved include various proteins and enzymes that contain reactive sulfhydryl groups .

Comparison with Similar Compounds

Key Differences :

- Chain Length: Unlike MTSEA or MTSET, this compound has a 16-carbon chain, enhancing its integration into lipid membranes and micelles .

- Applications: While MTSEA/MTSET/MTSES target cytoplasmic cysteine residues, this compound is specialized for modifying membrane-embedded proteins .

Fatty Acid Esters and Derivatives

Compared to structurally related fatty acid derivatives:

Key Differences :

- Functional Groups: The methanethiosulfonyl group enables disulfide bond formation, unlike non-reactive esters or carboxylic acids .

- Toxicity: Methyl Hexadecanoate is classified as non-hazardous, whereas this compound requires stringent handling due to its reactivity .

Other Hexadecanoic Acid Derivatives

Key Differences :

- Reactivity : Sulfur-containing derivatives (e.g., 16-Methanethiosulfonyl) exhibit higher chemical versatility than hydroxyl- or carbonyl-modified analogs .

- Solubility: Unlike hydrophilic derivatives (e.g., Hexadecanedioic Acid), this compound is amphipathic, enabling dual solubility in organic and aqueous phases .

Data Tables

Table 1: Physicochemical Comparison of MTS Reagents

| Property | MTSEA | MTSET | MTSES | This compound |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 136.15 | 162.21 | 183.19 | 366.58 |

| Charge | Neutral | Positive | Negative | Neutral |

| Primary Use | Cytosolic protein modification | Rapid thiol labeling | Extracellular modification | Membrane protein studies |

Biological Activity

16-Methanethiosulfonyl hexadecanoic acid (MHA) is a sulfur-containing fatty acid derivative known for its unique structural properties and potential biological activities. This compound has garnered interest in various research disciplines, particularly in biochemistry and pharmacology, due to its interactions with cellular components and its implications in therapeutic applications.

MHA is characterized by a long-chain fatty acid structure, which contributes to its biological activity. The presence of the methanethiosulfonyl group enhances its reactivity, allowing it to interact with various biomolecules.

MHA's biological activity is primarily attributed to its ability to modify thiol groups in proteins, leading to changes in protein function. This modification can affect enzyme activity, receptor binding, and cellular signaling pathways. Research indicates that MHA can inhibit ion channels and alter membrane dynamics, impacting cellular excitability and signaling processes.

Antimicrobial Activity

MHA has demonstrated antimicrobial properties, particularly against pathogenic bacteria. Studies suggest that its mechanism involves disrupting bacterial membrane integrity, leading to cell lysis. For instance, the bactericidal effects of fatty acids similar to MHA have been documented, showing that these compounds can effectively kill bacteria by compromising their membranes .

Enzyme Inhibition

Research has shown that MHA can inhibit specific enzymes involved in metabolic pathways. For example, it may affect matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and inflammation. Inhibition of MMPs by MHA could have therapeutic implications for diseases characterized by excessive tissue remodeling .

Cytotoxic Effects

In cell line studies, MHA exhibited cytotoxic effects on cancer cells. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cell lines has been linked to its action on thiol groups within critical signaling proteins . This property positions MHA as a potential candidate for further investigation in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of MHA against Staphylococcus aureus, demonstrating significant bactericidal activity at specific concentrations. The mechanism involved disruption of the proton motive force and increased membrane fluidity, leading to cell death .

- Enzyme Interaction : Research involving the interaction of MHA with matrix metalloproteinases revealed that the compound could significantly inhibit their activity, suggesting a role in modulating inflammatory responses .

- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines indicated that MHA could induce apoptosis through oxidative stress mechanisms. The findings highlight the potential of MHA as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What orthogonal methods validate the specificity of this reagent for cysteine residues in complex biological systems?

- Validation Pipeline :

- Competitive Inhibition : Pre-treat samples with iodoacetamide (thiol-blocking agent) to confirm loss of crosslinking activity.

- Mutagenesis Studies : Engineer cysteine-to-serine mutations in target proteins and assess crosslinking absence via immunoblotting.

- Click Chemistry Tagging : Incorporate azide/alkyne handles into the reagent for post-reaction fluorescence validation .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHOS | |

| CAS Number | 887406-81-7 | |

| Recommended Storage | -20°C, inert atmosphere | |

| Key Functional Groups | Methanethiosulfonyl, carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.